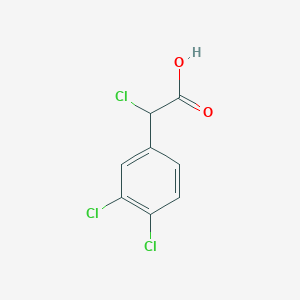

2-Chloro-2-(3,4-dichlorophenyl)acetic acid

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

“2-Chloro-2-(3,4-dichlorophenyl)acetic acid” is a chemical compound used in the parallel solid phase synthesis of tetra substituted diethylenetriamines via selective amide alkylation and exhaustive reduction of N-acylated dipeptides . It has a molecular weight of 239.48 .

Molecular Structure Analysis

The molecular structure of “this compound” is represented by the InChI code1S/C8H5Cl3O2/c9-5-2-1-4 (3-6 (5)10)7 (11)8 (12)13/h1-3,7H, (H,12,13) . The CAS Number of this compound is 1368752-05-9 .

Aplicaciones Científicas De Investigación

Environmental Degradation and Remediation

- Research has demonstrated the efficiency of advanced oxidation processes, like the photo-electro/Persulfate/nZVI process, for degrading 2-Chloro-2-(3,4-dichlorophenyl)acetic acid in aqueous solutions, highlighting the method's potential for environmental protection through the reduction of chemical oxygen demand (COD) and total organic carbon (TOC), along with the investigation of by-products via GC-MS analysis (Mehralipour & Kermani, 2021).

- Photocatalytic degradation using nanocrystalline cryptomelane composite catalysts has been explored as a method for the remediation of wastewater contaminated with 2,4-Dichlorophenoxyacetic acid, a related compound, showcasing the potential for removing this pollutant from water sources (Lemus et al., 2008).

Sensing and Detection

- A sensor system for detecting 2,4-dichlorophenoxy-acetic acid has been developed using molecularly imprinted polymers and electrochemical detection, which presents a novel approach for the rapid and specific identification of this herbicide in environmental samples (Kröger et al., 1999).

Adsorption Studies

- Studies on the adsorption behavior of 2,4,5-trichlorophenoxy acetic acid on nano-composite materials have contributed to understanding the mechanisms of pesticide interaction with potential adsorbents, aiding in the development of sensitive membrane electrodes for environmental monitoring (Khan & Akhtar, 2011).

Phytoremediation Enhancement

- Research into bacterial endophyte-enhanced phytoremediation has shown that certain bacteria can degrade 2,4-dichlorophenoxyacetic acid, reducing its concentration in contaminated soil and preventing accumulation in plant tissues. This suggests a potential strategy for mitigating herbicide contamination using plant-bacteria symbiosis (Germaine et al., 2006).

Safety and Hazards

Propiedades

IUPAC Name |

2-chloro-2-(3,4-dichlorophenyl)acetic acid |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H5Cl3O2/c9-5-2-1-4(3-6(5)10)7(11)8(12)13/h1-3,7H,(H,12,13) |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KITYSJQANLRAJJ-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(C=C1C(C(=O)O)Cl)Cl)Cl |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H5Cl3O2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

239.5 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![N-[(3-chlorophenyl)methyl]-7H-purin-6-amine](/img/structure/B2932144.png)

![N-([1,3]dioxolo[4',5':4,5]benzo[1,2-d]thiazol-6-yl)-N-(3-(dimethylamino)propyl)-4-(N,N-dimethylsulfamoyl)benzamide hydrochloride](/img/structure/B2932156.png)

![3-[(4-chlorophenyl)sulfonyl]-N-(4-methoxybenzyl)thieno[2,3-e][1,2,3]triazolo[1,5-a]pyrimidin-5-amine](/img/structure/B2932157.png)

![3-Methyl-6-[[1-[5-(trifluoromethyl)pyridin-2-yl]piperidin-4-yl]methoxy]pyridazine](/img/structure/B2932160.png)

![6-Benzyl-2-(2-phenylquinoline-4-carboxamido)-4,5,6,7-tetrahydrothieno[2,3-c]pyridine-3-carboxamide hydrochloride](/img/structure/B2932162.png)

![N-([1,3]dioxolo[4',5':4,5]benzo[1,2-d]thiazol-6-yl)-N-(2-(dimethylamino)ethyl)-5-nitrothiophene-2-carboxamide hydrochloride](/img/structure/B2932163.png)

![4-methyl-N-(2-phenyl-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)-1,2,3-thiadiazole-5-carboxamide](/img/structure/B2932167.png)